

5-Chloro-6-methoxy-1H-indole chemical structure

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Compound of Interest

Compound Name: 5-Chloro-6-methoxy-1H-indole

Cat. No.: B1288820

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An In-depth Technical Guide to **5-Chloro-6-methoxy-1H-indole**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of **5-Chloro-6-methoxy-1H-indole**, a heterocyclic compound of significant interest in medicinal chemistry.

Chemical Structure and Identifiers

5-Chloro-6-methoxy-1H-indole is a substituted indole derivative with a chlorine atom at the 5-position and a methoxy group at the 6-position of the indole ring.^[1] This substitution pattern imparts unique physicochemical and biological properties to the molecule, making it a valuable intermediate in the synthesis of various biologically active compounds.^[2]

Table 1: Chemical Identifiers for **5-Chloro-6-methoxy-1H-indole**

Identifier	Value
CAS Number	90721-60-1
Molecular Formula	C ₉ H ₈ ClNO
Molecular Weight	181.62 g/mol [3]
IUPAC Name	5-chloro-6-methoxy-1H-indole[3]
InChI	InChI=1S/C9H8ClNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3[3]
InChIKey	YZOVTJRDGFRPRI-UHFFFAOYSA-N[3]
Canonical SMILES	<chem>COC1=C(C=C2C=CNC2=C1)Cl</chem> [3]

Physicochemical Properties

The compound typically presents as a white to off-white or light yellow crystalline solid.[2] The presence of the chloro and methoxy groups influences its polarity and reactivity.

Table 2: Physicochemical Data for **5-Chloro-6-methoxy-1H-indole**

Property	Value
Appearance	White to off-white crystalline powder[2]
Melting Point	115 - 119 °C[2]
Boiling Point (Predicted)	330.7 ± 22.0 °C at 760 mmHg
Purity	≥ 99.5% (GC)[2]

Synthesis of 5-Chloro-6-methoxy-1H-indole

The synthesis of **5-Chloro-6-methoxy-1H-indole** can be challenging due to the need for regioselective introduction of the substituents. While a specific, detailed protocol for this exact compound is not readily available in the cited literature, a generalized approach based on the Fischer indole synthesis is a common method for preparing substituted indoles.[2][4]

Generalized Experimental Protocol: Fischer Indole Synthesis

This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.^[2] For the synthesis of **5-Chloro-6-methoxy-1H-indole**, the likely starting materials would be (4-chloro-3-methoxyphenyl)hydrazine and a suitable carbonyl compound that can provide the two carbons for the pyrrole ring, followed by cyclization.

Step 1: Formation of the Phenylhydrazone

- Dissolve (4-chloro-3-methoxyphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.
- Add a slight molar excess of an appropriate aldehyde or ketone (e.g., glyoxal or a protected form).
- Stir the mixture at room temperature or with gentle heating to facilitate the formation of the corresponding phenylhydrazone.
- The hydrazone product can be isolated by filtration if it precipitates, or the reaction mixture can be carried forward to the next step.

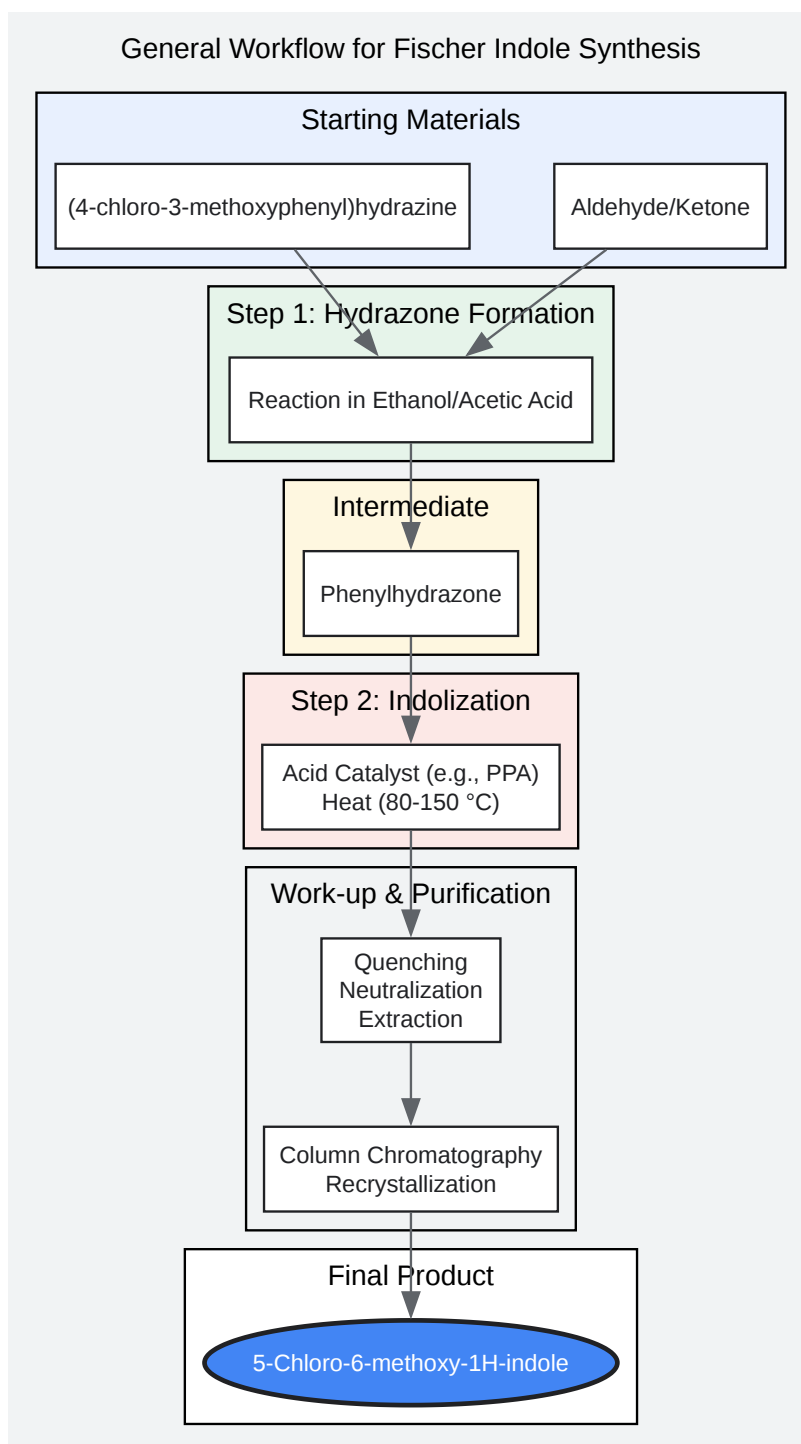
Step 2: Indolization (Cyclization)

- To the crude or purified hydrazone, add an acid catalyst. Polyphosphoric acid (PPA) is often effective for this transformation.^[5] Alternatively, a strong Brønsted acid like sulfuric acid or a Lewis acid like zinc chloride can be used.^[5]
- Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction's progress using thin-layer chromatography (TLC).
- Upon completion, carefully pour the hot reaction mixture onto crushed ice to quench the reaction.
- Neutralize the acidic solution with a suitable base, such as sodium hydroxide or sodium bicarbonate solution.

- Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

- The crude **5-Chloro-6-methoxy-1H-indole** can be purified using column chromatography on silica gel with a suitable eluent system, such as a gradient of hexane and ethyl acetate.
- Further purification can be achieved by recrystallization from an appropriate solvent to yield the final product.



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Caption: Generalized workflow for the synthesis of **5-Chloro-6-methoxy-1H-indole** via Fischer indole synthesis.

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for the structural elucidation of **5-Chloro-6-methoxy-1H-indole**. While specific spectral data for this exact compound is not provided in the search results, the expected chemical shifts can be predicted based on data for analogous 5-chloro-indole derivatives.[6]

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts for **5-Chloro-6-methoxy-1H-indole**

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity
N-H (H1)	8.0 - 11.0	Broad Singlet
Pyrrole Ring (H2, H3)	6.4 - 7.3	Doublet or Triplet
Benzene Ring (H4, H7)	7.0 - 7.6	Singlet or Doublet
Methoxy (OCH ₃)	~3.9	Singlet

The electron-withdrawing nature of the chlorine at the C5 position and the electron-donating methoxy group at C6 will influence the precise chemical shifts of the aromatic protons.[6]

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Chemical Shifts for **5-Chloro-6-methoxy-1H-indole**

Carbon	Predicted Chemical Shift (δ, ppm)
Pyrrole Ring (C2, C3)	100 - 125
Bridgehead (C3a, C7a)	128 - 135
Benzene Ring (C4, C5, C6, C7)	110 - 150
Methoxy (OCH ₃)	~56

The carbon directly attached to the chlorine (C5) is expected to resonate around 125 ppm, while the carbon attached to the methoxy group (C6) will be further downfield.[6]

Biological Activity and Applications in Drug Development

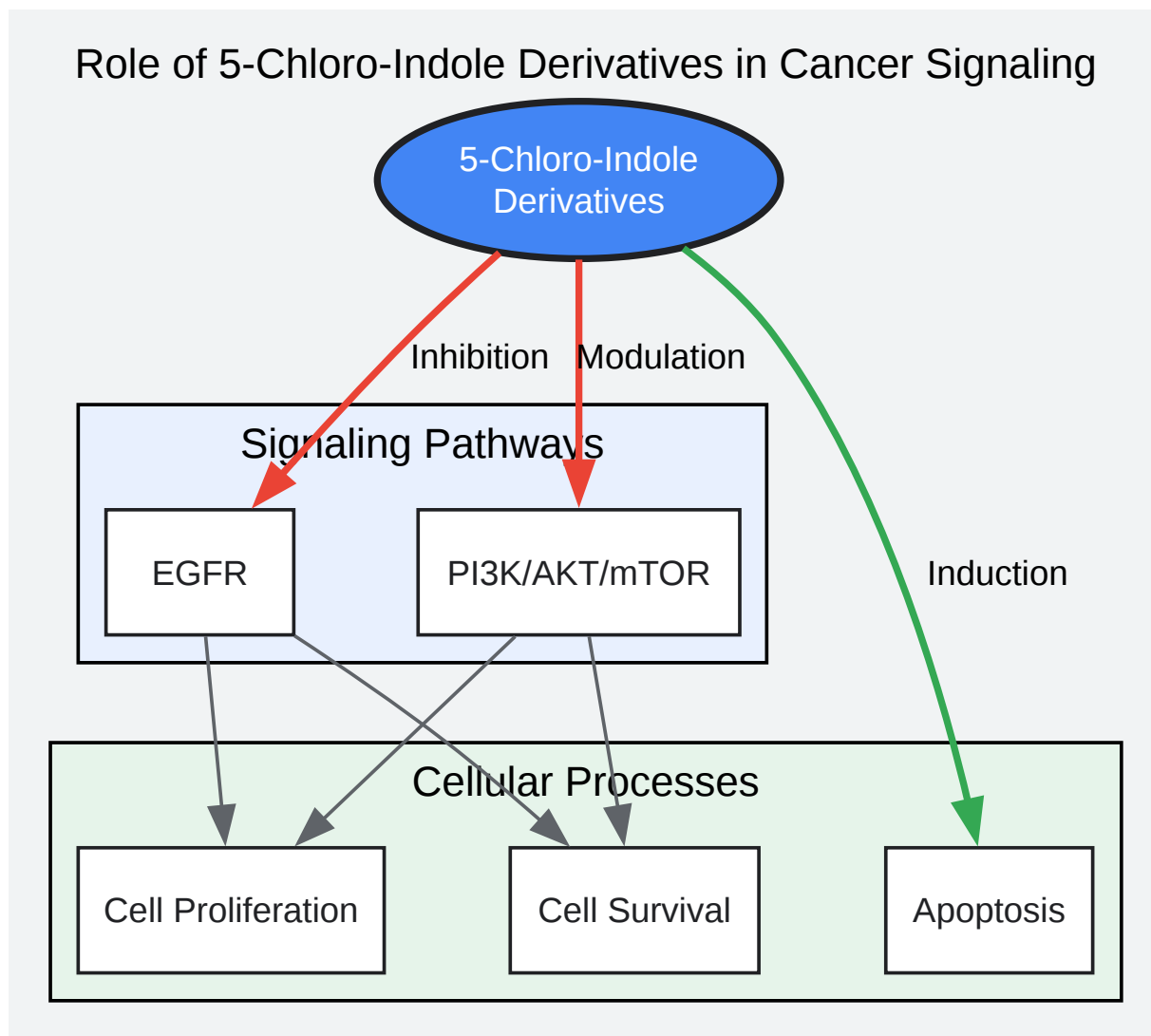
5-Chloro-6-methoxy-1H-indole serves as a crucial building block in medicinal chemistry for the development of novel therapeutic agents.[2] The indole scaffold itself is a "privileged structure" found in many biologically active compounds.[7] The addition of the 5-chloro and 6-methoxy groups can enhance biological activity and modulate pharmacokinetic properties.

Derivatives of 5-chloro-indole have shown promise in various therapeutic areas, particularly in oncology.

Inhibition of Cancer-Related Signaling Pathways

Recent research has focused on derivatives of 5-chloro-indoles as potent inhibitors of key signaling pathways implicated in cancer cell proliferation and survival.

- **EGFR Inhibition:** A series of novel indole-2-carboxamides derived from a 5-chloro-indole scaffold have been developed as antiproliferative agents that target both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR).[8] Certain derivatives demonstrated potent inhibitory activity against EGFR, with IC₅₀ values comparable to or better than the reference drug erlotinib.[8]
- **PI3K/AKT/mTOR Pathway Modulation:** The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers. Indole-based compounds are being investigated for their ability to modulate this critical pathway. For instance, a 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative showed significant cytotoxic effects against colorectal cancer cells, suggesting its mechanism may involve the PI3K/AKT/mTOR pathway.[9]
- **Induction of Apoptosis:** Some derivatives of 5-chloro-indole have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the activation of caspases, such as caspase-3, and the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8]



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Caption: 5-Chloro-indole derivatives can inhibit key cancer signaling pathways and induce apoptosis.

Safety and Handling

5-Chloro-6-methoxy-1H-indole is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses,

and a lab coat, should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

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